molecular formula C9H7N3 B2557662 3-methyl-1H-indazole-7-carbonitrile CAS No. 1554584-26-7

3-methyl-1H-indazole-7-carbonitrile

Cat. No.: B2557662
CAS No.: 1554584-26-7
M. Wt: 157.176
InChI Key: DLIAUGIKYWWOQV-UHFFFAOYSA-N
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Description

Contextual Significance of Indazole Heterocycles in Academic Inquiry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more stable. nih.govchemicalbook.com This structural motif is of considerable interest in academic and industrial research due to its presence in a variety of biologically active molecules. nih.govresearchgate.net The indazole nucleus is considered a "privileged scaffold" because it can interact with multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.netpharmablock.com

The significance of indazoles stems from their ability to act as bioisosteres for other important chemical groups, such as indoles and phenols. pharmablock.com This bioisosteric relationship allows medicinal chemists to modify existing drug molecules to improve their properties, such as enhancing their binding affinity to target proteins or improving their metabolic stability. pharmablock.com Furthermore, the indazole ring system is a key component in numerous approved drugs, highlighting its clinical relevance. pharmablock.comnih.gov Research into indazole derivatives is a vibrant area, with ongoing efforts to develop new synthetic methodologies and to explore the full potential of these compounds in various scientific disciplines. nih.govcapes.gov.br

Scope and Objectives of Research Pertaining to 3-methyl-1H-indazole-7-carbonitrile

Research focusing on this compound is primarily driven by its potential as a versatile building block in organic synthesis. The specific arrangement of the methyl group at the 3-position and the carbonitrile group at the 7-position of the indazole core provides unique opportunities for chemical modification. The nitrile group, for instance, can be readily converted into other functional groups such as carboxylic acids, amines, or amides, opening avenues for the synthesis of a diverse library of indazole derivatives.

The primary objectives of research involving this compound often include:

Development of novel synthetic routes: Exploring efficient and scalable methods for the preparation of this compound and its derivatives. nih.govderpharmachemica.com

Investigation of its chemical reactivity: Studying how the compound behaves in various chemical reactions to understand its potential for creating more complex molecular architectures.

Exploration of its biological activity: Screening this compound and its derivatives for potential therapeutic applications, such as anticancer or anti-inflammatory agents. nih.govnih.gov

The structural features of this compound make it an attractive scaffold for fragment-based drug discovery, a strategy that involves identifying small chemical fragments that can bind to biological targets and then growing or combining them to create more potent lead compounds. pharmablock.com

Overview of Indazole Scaffold in Contemporary Medicinal Chemistry Research

The indazole scaffold is a cornerstone in modern medicinal chemistry, with a broad spectrum of reported biological activities. nih.govnih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including:

Anticancer agents: Many indazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines. nih.gov Some have been developed into approved anticancer drugs. nih.govpharmablock.com

Anti-inflammatory drugs: The indazole nucleus is found in non-steroidal anti-inflammatory drugs (NSAIDs). pharmablock.com

Kinase inhibitors: The indazole structure is particularly effective at interacting with the hinge region of protein kinases, a critical component for their function. This has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases. nih.govpharmablock.com

Antimicrobial agents: Research has demonstrated that certain indazole derivatives possess antibacterial and antifungal properties. nih.govbenthamdirect.com

Central Nervous System (CNS) agents: Indazole-based compounds have been explored for their potential in treating neurological and psychiatric disorders. researchgate.net

The versatility of the indazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. nih.gov The ongoing research in this area continues to uncover new biological targets and applications for this important heterocyclic system. capes.gov.brnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIAUGIKYWWOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Methyl 1h Indazole 7 Carbonitrile

Classical and Modern Synthetic Routes to Indazole Derivatives

The construction of the indazole scaffold can be achieved through a variety of synthetic transformations, ranging from classical cyclization reactions to modern catalytic and microwave-assisted methods.

Cyclization reactions are fundamental to the formation of the bicyclic indazole core. A prevalent strategy involves the reaction of a hydrazine derivative with a suitably substituted carbonyl compound, such as an ortho-halo- or ortho-hydroxy-acetophenone. For instance, the synthesis of fluorinated 3-methyl-1H-indazoles has been successfully achieved by reacting appropriately fluorinated acetophenones with hydrazine. researchgate.net This general approach, known as the Jacobson indazole synthesis, remains a robust method for accessing a variety of substituted indazoles.

Another important cyclization strategy involves the intramolecular cyclization of o-acylphenylhydrazones. This transformation can be promoted by acids, such as polyphosphoric acid (PPA), and provides a direct route to the indazole ring system. The reaction proceeds through the formation of a hydrazone intermediate from an acetophenone and hydrazine, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent dehydration to afford the indazole.

More contemporary methods for indazole synthesis include transition metal-catalyzed reactions. For example, copper-mediated intramolecular Ullmann-type reactions have been developed for the formation of 1H-indazoles from hydrazones derived from ortho-haloaldehydes. thieme-connect.com Additionally, palladium-catalyzed intramolecular C-H amination reactions of aminohydrazones represent a modern approach to constructing the indazole ring. nih.gov

A novel approach to the indazole nucleus involves an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This method offers a versatile route to various indazole tautomers under mild conditions, utilizing reagents such as ammonium molybdate and hydrogen peroxide. organic-chemistry.org

Table 1: Comparison of General Cyclization Strategies for Indazole Synthesis

Method Precursors Key Reagents/Conditions Advantages Disadvantages
Jacobson Synthesiso-Halo/Hydroxy Acetophenones, HydrazineHeatReadily available starting materialsCan require harsh conditions
Hydrazone CyclizationAcetophenones, HydrazinePolyphosphoric Acid (PPA)Direct, one-pot potentialUse of strong, viscous acid
Ullmann-type Reactiono-Haloaldehydes, HydrazineCopper catalyst, BaseMilder conditions, good yieldsCatalyst cost and removal
C-H AminationAminohydrazonesPalladium catalystHigh efficiency, functional group toleranceCatalyst cost and removal
Oxidative Cyclization2-Aminomethyl-phenylamines(NH4)2MoO4, H2O2Mild conditions, versatileSubstrate availability

Achieving the desired substitution pattern on the indazole ring, such as the 7-carbonitrile group in the target molecule, often requires regioselective functionalization. Direct C-H functionalization has emerged as a powerful tool in this regard. For instance, rhodium(III)-catalyzed C-H cyanation of 2H-indazoles has been reported to provide ortho-cyanated products. consensus.app While this demonstrates the feasibility of direct cyanation, achieving selectivity at the 7-position of a 1H-indazole can be challenging and often depends on the directing effects of existing substituents and the chosen catalytic system.

Alternatively, a common strategy involves the introduction of a functional group that can be subsequently converted to a nitrile. A classic approach is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt and then treated with a cyanide salt, typically in the presence of a copper catalyst. Therefore, the synthesis of 7-amino-3-methyl-1H-indazole would be a key intermediate for the introduction of the 7-carbonitrile group via this method.

Regioselective N-alkylation is another important aspect of indazole chemistry. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of N-alkylation is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent, as well as the substituents on the indazole ring. nih.govnih.gov For the synthesis of 1H-indazoles, conditions that favor thermodynamic control are often employed. nih.gov

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. ajrconline.orgheteroletters.orgnih.govscielo.org.za The synthesis of indazoles is no exception, with several reports highlighting the benefits of microwave irradiation. ajrconline.orgheteroletters.org For example, the condensation of salicylaldehydes with hydrazine hydrates to form aryl hydrazones, followed by cyclization to indazoles, has been efficiently carried out under microwave conditions, significantly reducing reaction times compared to conventional heating. ajrconline.orgheteroletters.org The use of microwave heating can be particularly advantageous for the cyclization step in indazole synthesis, which can sometimes be sluggish under conventional conditions. ajrconline.org This technique offers a greener and more efficient alternative for the preparation of indazole derivatives. ajrconline.orgnih.gov

Specific Synthetic Pathways for 3-methyl-1H-indazole Systems

The synthesis of 3-methyl-1H-indazoles can be accomplished through several strategic pathways, often starting from readily available acetophenone or aniline derivatives.

A direct and classical approach to 3-methyl-1H-indazoles involves the use of substituted 2-aminoacetophenones or related acetophenone derivatives. The synthesis of 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole has been reported from the corresponding difluoroacetophenones and hydrazine, demonstrating the viability of this route for constructing the 3-methyl-indazole core. researchgate.net

For the synthesis of the target molecule, 3-methyl-1H-indazole-7-carbonitrile, a plausible precursor would be 2-amino-6-methylacetophenone. However, the direct synthesis of this precursor can be challenging. A more accessible route might involve starting with a commercially available acetophenone, such as 2-hydroxy-6-methylacetophenone, and converting the hydroxyl group to a leaving group for subsequent reaction with hydrazine.

Another strategy involves the cyclization of hydrazones derived from acetophenones. The reaction of a substituted acetophenone with hydrazine hydrate yields the corresponding hydrazone, which can then be cyclized under acidic conditions, for example using polyphosphoric acid, to afford the 3-methyl-1H-indazole.

Table 2: Plausible Synthesis of this compound from an Acetophenone Precursor

Step Reaction Key Reagents Intermediate/Product
1Nitration of 2-methylacetophenoneHNO3, H2SO42-Methyl-x-nitroacetophenone
2Reduction of nitro groupFe, HCl or H2, Pd/Cx-Amino-2-methylacetophenone
3Diazotization and CyclizationNaNO2, HCl3-Methyl-x-indazole
4Introduction of nitrile group(If x=7-amino) NaNO2, HCl then CuCNThis compound

The diazotization of ortho-alkylanilines is a well-established method for the synthesis of indazoles. This process involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes intramolecular cyclization. For the synthesis of 3-methyl-1H-indazoles, a 2-ethylaniline derivative is a suitable starting material. For example, the synthesis of 3-methyl-6-nitro-1H-indazole is achieved through the diazotization of 2-ethyl-5-nitroaniline in glacial acetic acid using sodium nitrite. chemicalbook.com

Following this logic, a potential route to this compound could commence with 2-amino-6-methylbenzonitrile. Diazotization of this aniline derivative with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in an acidic medium would generate the corresponding diazonium salt. organic-chemistry.org Subsequent intramolecular cyclization would lead to the formation of the indazole ring. The success of this cyclization often depends on the electronic nature of the substituents on the aniline ring.

An alternative, but related, pathway involves the diazotization of a 2-aminoacetophenone derivative. The resulting diazonium salt can then be reduced in situ, followed by cyclization to form the indazole. This reductive cyclization provides a powerful method for constructing the N-N bond of the pyrazole (B372694) ring.

Derivatization Strategies for this compound and Its Analogues

Chemical Transformations of the Carbonitrile Moiety

The carbonitrile group at the C-7 position of this compound is a versatile functional group that can undergo a variety of chemical transformations to yield a diverse range of derivatives. Key reactions include hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions to form heterocyclic rings.

Hydrolysis to Carboxylic Acids: The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or alkaline conditions. libretexts.orgchemistrysteps.comchemguide.co.uk Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid. libretexts.orggoogle.com Alternatively, heating with an alkali solution like sodium hydroxide, followed by acidification, also produces the carboxylic acid. chemguide.co.uk

Table 1: General Conditions for Hydrolysis of Aromatic Nitriles

Reaction Reagents and Conditions Product
Acid Hydrolysis Dilute HCl, heat (reflux) Carboxylic Acid
Alkaline Hydrolysis 1. NaOH (aq), heat (reflux) 2. H₃O⁺ Carboxylic Acid

Reduction to Primary Amines: The carbonitrile group can be reduced to a primary amine, providing a route to introduce a reactive aminomethyl substituent. A variety of reducing agents can be employed for this transformation. For instance, ammonia borane has been shown to reduce a wide range of nitriles to primary amines in good yields without the need for a catalyst. organic-chemistry.org Another effective method involves the use of diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride. organic-chemistry.org

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

Reagent System Key Features
Ammonia borane (NH₃BH₃) Catalyst-free, thermally induced, environmentally benign. organic-chemistry.org
Diisopropylaminoborane/LiBH₄ (cat.) Effective for a variety of aliphatic and aromatic nitriles. organic-chemistry.org

Cycloaddition Reactions to Form Tetrazoles: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. researchgate.net This reaction is a common method for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netorganic-chemistry.orgresearchgate.net The reaction typically involves heating the nitrile with an azide salt, and the mechanism is thought to proceed through the formation of an imidoyl azide intermediate which then cyclizes. researchgate.netnih.gov The use of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can facilitate this transformation under neutral conditions with microwave heating. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Core

The benzene (B151609) ring of the indazole core can undergo electrophilic aromatic substitution, and under certain conditions, nucleophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: In this compound, the methyl group at C-3 is an activating group and an ortho-, para-director, while the carbonitrile group at C-7 is a deactivating group and a meta-director. wikipedia.orgorganicchemistrytutor.com The directing effects of substituents on an aromatic ring influence the position of incoming electrophiles. wikipedia.orglibretexts.orgyoutube.comwikipedia.org Activating groups increase the rate of reaction and direct substitution to the ortho and para positions, whereas deactivating groups decrease the reaction rate and, with the exception of halogens, direct to the meta position. wikipedia.orglibretexts.org

Nitration: The nitration of indazoles typically occurs on the benzene ring. For instance, the nitration of 3-methylindazole in a mixed acid system of nitric and sulfuric acid introduces a nitro group at the 6-position. liskonchem.comliskonchem.com In the case of this compound, the positions available for substitution are C-4, C-5, and C-6. The directing effects of the C-3 methyl group would favor substitution at C-4 and C-6, while the C-7 carbonitrile would direct to C-5. The outcome of nitration would depend on the interplay of these electronic effects and the specific reaction conditions. The nitration of 1H-indazole itself under strongly acidic conditions yields 5-nitro-1H-indazole as the main product. researchgate.net The use of N-nitropyrazole reagents can also be employed for the nitration of a broad range of (hetero)arenes under mild conditions. nih.gov

Halogenation: The direct halogenation of indazoles is a common method for introducing a halogen atom onto the heterocyclic system. Bromination of indazoles can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂). chim.itnih.gov The halogenation of 2-substituted indazoles can be regioselectively controlled to yield mono-, poly-, and hetero-halogenated products by adjusting the reaction conditions. researchgate.netnih.gov For this compound, halogenation would likely occur at one of the available positions on the benzene ring (C-4, C-5, or C-6), with the precise location being influenced by the combined directing effects of the methyl and carbonitrile groups.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. nih.govyoutube.comyoutube.com The cyano group at C-7 is an electron-withdrawing group, which could potentially facilitate SNAr reactions if a suitable leaving group were present at an ortho or para position (i.e., C-6 or C-4). These reactions proceed via an addition-elimination mechanism. youtube.com

N-Substitution and N-Alkylation Chemistry of Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which can potentially undergo substitution reactions, most commonly alkylation and acylation. A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity of the reaction.

N-Alkylation: The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. nih.gov The ratio of these isomers is influenced by several factors, including the substituents on the indazole ring, the nature of the alkylating agent, the base used, and the reaction solvent. nih.gov

Influence of Substituents: The electronic and steric properties of substituents on the indazole ring play a crucial role in determining the N-1/N-2 ratio. For example, studies have shown that indazoles with a substituent at the C-7 position, such as a nitro or a carboxylate group, can exhibit high regioselectivity for N-2 alkylation. nih.govresearchgate.netd-nb.info This suggests that the C-7 carbonitrile group in this compound would likely favor the formation of the N-2 alkylated product.

Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.govresearchgate.netd-nb.infobeilstein-journals.org Conversely, other conditions might favor N-2 substitution. nih.gov

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation

Factor Influence on N-1 vs. N-2 Alkylation
Substituents Electron-withdrawing groups at C-7 can favor N-2 alkylation. nih.govresearchgate.netd-nb.info
Base Can influence the position of deprotonation and subsequent alkylation. nih.gov
Solvent Affects the solvation of the indazolide anion and the electrophile. nih.gov
Alkylating Agent Steric bulk and reactivity of the electrophile can play a role. nih.gov

N-Acylation: N-acylation of indazoles is another important transformation. It has been suggested that regioselective N-acylation can lead to the N-1 substituted product through the isomerization of the initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methyl 1h Indazole 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For 3-methyl-1H-indazole-7-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet, with their specific chemical shifts and coupling constants determined by their position relative to the electron-withdrawing nitrile group and the fused pyrazole (B372694) ring. The methyl group at the 3-position is expected to present as a sharp singlet, shifted downfield due to the influence of the adjacent double bond within the pyrazole ring. The N-H proton of the indazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom. The carbon of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range. The quaternary carbons of the indazole ring system, including the carbon bearing the methyl group (C3) and the carbons at the ring fusion (C3a and C7a), can be identified by their lack of signal in a DEPT-135 experiment. The aromatic carbons will have distinct chemical shifts influenced by the nitrile and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.5~12
H4~7.8~129
H5~7.3~123
H6~7.6~128
NHVariable (Broad)-
C3-~142
C3a-~125
C4-~129
C5-~123
C6-~128
C7-~110
C7a-~140
CN-~118
Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals the coupling relationships between adjacent protons. For this compound, this would clearly show the correlations between the aromatic protons on the benzene ring, confirming their connectivity and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra. The methyl proton signal would correlate with the methyl carbon signal.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp, intense peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indazole ring would appear as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings would produce a series of bands in the 1400-1650 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2240
N-HStretching3100 - 3500 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (CH₃)Stretching2850 - 3000
C=C / C=N (Ring)Stretching1400 - 1650

Raman Spectroscopy Applications in Characterization

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch in the Raman spectrum is often strong and easily identifiable. The symmetric breathing vibrations of the aromatic ring are typically strong in the Raman spectrum, providing further confirmation of the heterocyclic ring system. As Raman scattering is based on changes in polarizability, non-polar bonds can sometimes give stronger signals than in FT-IR, offering a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (molecular formula C₉H₇N₃), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 157.18 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also support the proposed structure. Common fragmentation pathways for indazoles can involve the loss of small neutral molecules. For this compound, potential fragment ions could arise from the loss of HCN (from the indazole ring or the nitrile group), or the loss of a methyl radical (CH₃). The stability of the resulting fragment ions will dictate the relative intensities of the peaks in the mass spectrum.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Identity
[M]⁺~157Molecular Ion
[M-H]⁺~156Loss of a hydrogen atom
[M-CH₃]⁺~142Loss of a methyl radical
[M-HCN]⁺~130Loss of hydrogen cyanide

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals stands as the unequivocal method for determining the precise spatial arrangement of atoms within a solid-state material. This technique allows for the detailed mapping of electron density, from which the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be accurately determined.

For this compound (C₉H₇N₃), obtaining a single crystal suitable for X-ray diffraction analysis is the first critical step. Upon successful crystallization, the crystal would be subjected to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield crucial crystallographic data.

Despite a thorough review of scientific literature and structural databases, specific experimental X-ray diffraction data for this compound has not been publicly reported. Therefore, the crystal system, space group, unit cell dimensions, and other crystallographic parameters remain to be experimentally determined.

Should such data become available, it would be presented in a comprehensive table, as shown hypothetically below. This data would be instrumental in understanding the planarity of the indazole ring system, the orientation of the methyl and carbonitrile substituents, and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Table 3.4.1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements in a compound. This method provides an empirical validation of the compound's molecular formula, which for this compound is C₉H₇N₃. chemuniverse.com

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the elements. For this compound (molar mass: 157.18 g/mol ), the theoretical percentages are:

Carbon (C): (9 * 12.011 / 157.18) * 100% = 68.78%

Hydrogen (H): (7 * 1.008 / 157.18) * 100% = 4.49%

Nitrogen (N): (3 * 14.007 / 157.18) * 100% = 26.73%

Experimentally, a sample of the purified compound would be combusted in a controlled environment, and the resulting amounts of carbon dioxide, water, and nitrogen gas would be precisely measured. These measurements are then used to calculate the experimental mass percentages of carbon, hydrogen, and nitrogen in the original sample. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the expected results would be presented as follows, with the experimental values anticipated to be in close agreement with the theoretical calculations.

Table 3.5.1: Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 68.78 To be determined
Hydrogen (H) 4.49 To be determined

Computational Chemistry and Theoretical Investigations of 3 Methyl 1h Indazole 7 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can provide insights into electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometric and electronic properties of molecules. nih.govelsevierpure.comnih.govaps.org For a molecule like 3-methyl-1H-indazole-7-carbonitrile, DFT studies would typically be employed to optimize the molecular geometry and calculate various electronic properties. However, specific DFT studies on this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the energy gap between them are crucial for predicting a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net While FMO analysis is a standard computational tool, specific data for this compound is not documented.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. researchgate.netresearchgate.netchemrxiv.orgutoronto.ca The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding non-covalent interactions, including hydrogen bonding. nih.gov Without specific studies on this compound, no MEP data can be presented.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.arresearchgate.netwisc.edutaylorfrancis.com It examines charge transfer between filled and empty orbitals, offering insights into hyperconjugative and steric interactions that contribute to molecular stability. researchgate.net Specific NBO analysis for this compound has not been reported.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. nih.govresearchgate.net These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Simulation of Ligand-Protein Binding Mechanisms

Simulating the binding of a ligand to a protein can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov This provides a detailed understanding of the binding mechanism at the atomic level. While docking studies have been performed on other indazole derivatives, showing their potential to interact with various biological targets, no such simulations have been published for this compound. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The conformational landscape of a molecule is crucial in determining its physical, chemical, and biological properties. For this compound, a key aspect of its conformational flexibility would be the rotation around the single bond connecting the methyl group to the indazole ring.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these conformational possibilities. A typical approach would involve a systematic scan of the potential energy surface by rotating the methyl group's dihedral angle relative to the indazole plane. For each rotational angle, the energy of the system would be calculated, allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent rotational barriers.

While no specific data exists for this compound, a hypothetical energy landscape can be conceptualized. The rotation of the methyl group would likely exhibit a low energy barrier, characteristic of sp³-sp² single bond rotations. The stable conformers would likely be those where the hydrogen atoms of the methyl group are staggered with respect to the adjacent atoms on the indazole ring to minimize steric hindrance.

Illustrative Rotational Energy Profile for the Methyl Group in this compound

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformer Type
00.00Staggered (Minimum)
602.5 (Hypothetical)Eclipsed (Transition State)
1200.00Staggered (Minimum)
1802.5 (Hypothetical)Eclipsed (Transition State)
2400.00Staggered (Minimum)
3002.5 (Hypothetical)Eclipsed (Transition State)

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Mechanistic Insights from Computational Simulations in Synthesis and Reactivity

Computational simulations are invaluable for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to determine experimentally. For this compound, computational studies could shed light on both its synthesis and its subsequent reactivity.

Synthesis:

The synthesis of substituted indazoles can often proceed through various pathways. Computational chemistry can be employed to model these different synthetic routes to understand the regioselectivity and efficiency of the reactions. For instance, in the case of constructing the indazole ring, DFT calculations can help determine the most favorable cyclization pathway. acs.orgorganic-chemistry.orgorganic-chemistry.org Studies on related indazole syntheses have used computational methods to investigate the role of catalysts and reaction conditions. rsc.orgnih.gov For example, a DFT study on the Pd-catalyzed regiodivergent coupling of indazoles and isoprene (B109036) elucidated the factors controlling the regioselectivity of the reaction. acs.org

Reactivity:

The reactivity of this compound can also be explored using computational methods. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group, in addition to the two nitrogen atoms in the indazole ring, creates a molecule with multiple potential sites for electrophilic and nucleophilic attack.

DFT calculations can be used to determine various electronic properties that predict reactivity, such as:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests sites for electrophilic attack, while the LUMO location indicates sites for nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

Hypothetical Reactivity Data for this compound

ParameterPredicted Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eV (Hypothetical)Indicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eV (Hypothetical)Indicates susceptibility to nucleophilic attack.
N1 Atom Fukui Index (f-)0.25 (Hypothetical)Potential site for electrophilic attack.
C4 Atom Fukui Index (f+)0.18 (Hypothetical)Potential site for nucleophilic attack.

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

By simulating the reaction pathways of potential transformations, such as N-alkylation or substitution on the benzene (B151609) ring, computational studies could predict the most likely products and the energy barriers associated with their formation. This predictive power is a significant advantage of using computational chemistry in understanding and designing chemical reactions.

Structure Activity Relationship Sar Studies of 3 Methyl 1h Indazole 7 Carbonitrile Analogues

Methodological Approaches for SAR Elucidation in Indazole Scaffolds

The elucidation of SAR for indazole-based compounds leverages a combination of computational and experimental techniques. A foundational approach involves the systematic synthesis of analogues with modifications at various positions of the indazole ring and its substituents. These compounds are then subjected to biological assays to determine their activity.

Computational methods play a significant role in predicting the potential effects of structural changes. dundee.ac.uk In silico docking studies, for instance, are used to model the binding of indazole derivatives to their target proteins. dundee.ac.uknih.gov This allows researchers to visualize potential interactions and guide the design of new analogues with improved binding characteristics. dundee.ac.uknih.gov Virtual screening of compound libraries against a protein target can also identify novel indazole-based hits for further development. mdpi.com

Experimental techniques provide the definitive data on compound activity. X-ray crystallography of ligand-protein complexes offers a high-resolution view of the binding mode, confirming computational predictions and revealing key interactions that drive affinity and selectivity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly in fragment-based lead discovery (FBLD), to identify and characterize the binding of small indazole fragments to a target protein. mdpi.com

Impact of Positional and Substituent Variations on Molecular Interactions

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole core. SAR studies have demonstrated that modifications to different regions of the scaffold can have a profound impact on potency and selectivity. mdpi.com

For instance, in the context of certain kinase inhibitors, the substituent at the C3 position of the indazole ring plays a crucial role in their inhibitory activity. mdpi.com The presence of a carbohydrazide (B1668358) moiety at this position has been shown to be important for strong inhibitory effects. mdpi.com Conversely, in other classes of indazole derivatives, such as those targeting calcium-release activated calcium (CRAC) channels, a specific 3-carboxamide regiochemistry is critical for activity, with the reverse amide isomer being inactive. nih.gov

Substitutions on the benzene (B151609) ring component of the indazole scaffold also significantly influence molecular interactions. mdpi.comnih.gov Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. mdpi.com The nature of these substituents, whether electron-donating or electron-withdrawing, can affect the electronic properties of the indazole ring and its ability to form key interactions with the target protein. For example, in the development of inhibitors for the enhancer of zeste homologue 2/1 (EZH2/1), various substituents at the N-1 position of the indazole ring were found to have a stronger effect on EZH1 potency compared to EZH2 potency, highlighting the role of this position in determining selectivity. mdpi.com

The following table summarizes the observed impact of substituent variations on the activity of certain indazole analogues:

Target Position of Variation Substituent/Modification Impact on Activity
EZH2/1 mdpi.comN-1Various substituentsStronger effect on EZH1 potency than EZH2
IDO1 mdpi.comC4 and C6Substituent groupsCrucial for inhibitory activity
Aurora kinase mdpi.comC3Carbohydrazide moietyImportant for strong inhibitory activity
CRAC channel nih.govC33-carboxamideCritical for inhibition; reverse amide is inactive

Strategies for Scaffold Hopping and Isosteric Replacements in Indazole-Based Design

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining desired biological activity. nih.govresearchgate.net These approaches are particularly valuable in optimizing lead compounds, overcoming patent limitations, and enhancing pharmacokinetic profiles. researchgate.netresearchgate.net

Scaffold hopping involves replacing the core indazole framework with a different heterocyclic system that maintains the essential pharmacophoric features. researchgate.net For example, researchers have successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by hopping from an indole (B1671886) core to an indazole scaffold. nih.govrsc.org This strategy preserved the crucial spatial relationship of key functional groups necessary for binding. nih.gov Other heterocyclic systems like benzimidazoles have also been considered as potential replacements for the indazole core. nih.gov

Isosteric replacement focuses on substituting specific functional groups or fragments within the indazole molecule with other groups that have similar steric and electronic properties. researchgate.net This can lead to improved potency, selectivity, or metabolic stability. For instance, in the development of YC-1 analogues, various heterocyclic rings were evaluated as replacements for the furan (B31954) moiety, with only the furan derivative showing significant HIF-1 inhibitory activity. nih.gov Similarly, different linkers and substituents have been explored to optimize the properties of indazole-based compounds. dundee.ac.uk

Knowledge-based methods, utilizing extensive data from resources like the Protein Data Bank (PDB), can aid in identifying potential bioisosteric replacements by analyzing overlapping ligand fragments in similar binding sites. researchgate.net

Research on Factors Modulating Binding Affinity and Selectivity through Structural Modifications

The binding affinity and selectivity of indazole-based compounds are governed by a delicate balance of various molecular interactions, which can be fine-tuned through structural modifications.

Hydrogen Bonding: The nitrogen atoms of the indazole ring and polar substituents are key hydrogen bond donors and acceptors. nih.gov The formation of hydrogen bonds with specific amino acid residues in the target's binding pocket is often critical for high-affinity binding. nih.gov For example, in VEGFR2 kinase inhibitors, indazole derivatives form hydrogen bonds with residues such as Cys919 and Asp1046. nih.gov

Hydrophobic Interactions and π-π Stacking: The aromatic nature of the indazole ring allows for favorable hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine in the binding site. nih.gov The strength of these interactions can be modulated by the introduction of various substituents on the indazole core. nih.gov

The following table highlights key interactions and their modulating factors for indazole analogues:

Interaction Type Modulating Factors Example
Hydrogen Bonding nih.govPosition and nature of polar substituentsIndazole NH group forming a hydrogen bond with the backbone of Cys919 in VEGFR2.
π-π Stacking nih.govGeometry and electronic nature of the indazole ring and substituentsInteraction between the indazole ring and the phenyl ring of Phe918 in VEGFR2.
Conformational Stabilization nih.govIdentity of the "warhead" or hinge-binding moietyIndazole-paroxetine hybrids stabilizing a distinct GRK2 conformation compared to benzodioxole analogues.

Investigation of Biological Target Interactions and Pharmacological Potential Pre Clinical Research

The Indazole Core: A Privileged Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including at least 43 therapeutic agents that are either in clinical use or undergoing clinical trials. nih.govnih.gov The unique structural and electronic properties of the indazole ring system allow it to interact with a wide array of biological targets, making it a versatile foundation for the development of novel therapeutics across various disease areas. Its ability to serve as a bioisostere for other key structures, such as indoles and phenols, further enhances its utility, often leading to improved pharmacokinetic profiles, including better metabolic stability and oral bioavailability.

The success of indazole-based drugs has spurred significant research into the synthesis and biological evaluation of new derivatives. researchgate.net The strategic modification of the indazole core allows for the fine-tuning of pharmacological activity and selectivity, making it a focal point for the design of targeted therapies.

Identification and Characterization of Molecular Targets

The pharmacological potential of 3-methyl-1H-indazole-7-carbonitrile can be inferred from studies on closely related indazole-containing molecules. These investigations point towards a range of possible molecular targets, including enzymes, receptors, and ion channels.

Enzyme Inhibition Research

Nitric Oxide Synthases (NOS): Research has highlighted the inhibitory potential of the indazole-7-carbonitrile scaffold against nitric oxide synthases (NOS). A study on a series of 7-substituted indazoles revealed that 1H-indazole-7-carbonitrile is a potent inhibitor of NOS, with a preference for constitutive NOS (nNOS and eNOS) over the inducible isoform (iNOS). nih.gov The inhibition was found to be competitive with respect to both the substrate, L-arginine, and the cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B). nih.gov The substitution at the 7-position with a carbonitrile group was a key determinant of this activity. Further substitution at the 3-position of the indazole ring has been shown to modulate this inhibitory effect, suggesting that the 3-methyl group in this compound could influence its potency and selectivity towards NOS isoforms. nih.gov

Monoamine Oxidase B (MAO-B): Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters like dopamine (B1211576) and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov The indazole and indole (B1671886) scaffolds have been explored for the development of MAO-B inhibitors. nih.govacs.org While specific inhibitory data for this compound against MAO-B is not available in the current literature, the structural similarities to known indazole-based MAO-B inhibitors suggest it as a potential candidate for investigation. acs.org

Table 1: Enzyme Inhibition by Related Indazole Compounds

CompoundTarget EnzymeActivityReference
1H-Indazole-7-carbonitrileNitric Oxide Synthase (NOS)Potent, competitive inhibitor nih.gov
Indazole DerivativesKinasesVarious inhibitory activities nih.govmedchemexpress.comresearchgate.net
Indazole-based hitsMonoamine Oxidase B (MAO-B)Inhibitory potential nih.govacs.org

Receptor Binding and Modulation Studies

The versatility of the indazole scaffold extends to its ability to interact with various G-protein coupled receptors (GPCRs) and other receptor systems. For example, derivatives of 7-methyl-1H-indazole have been investigated as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy. researchgate.netmedchemexpress.com Another study explored indazole analogs as agonists for serotonin (B10506) 5-HT2 receptors. nih.gov Although direct receptor binding and modulation data for this compound are not specified in the available research, the established precedent of the indazole core in receptor--targeted drug discovery indicates that this compound could potentially interact with one or more receptor systems. The specific substitution pattern of a methyl group at the 3-position and a carbonitrile at the 7-position would be critical in determining its receptor binding profile and functional activity.

Ion Channel Blockade Mechanisms

Calcium-Release Activated Calcium (CRAC) Channels: The influx of calcium through store-operated CRAC channels is a critical signaling event in various cell types, including immune cells. nih.gov Dysregulation of CRAC channel activity is linked to inflammatory and autoimmune disorders. nih.govnih.gov Structure-activity relationship studies on indazole-3-carboxamides have identified them as potent blockers of CRAC channels. nih.govnih.gov These studies have shown that the indazole core is a key pharmacophoric element for this activity. While this compound possesses a different substituent at the 3-position (methyl vs. carboxamide), the established role of the indazole scaffold in CRAC channel inhibition suggests that it could be a valuable starting point for designing novel modulators of this ion channel. Further investigation would be required to determine if the 3-methyl and 7-carbonitrile substitutions confer any CRAC channel blocking activity.

Table 2: Ion Channel Activity of Related Indazole Compounds

Compound ClassTarget Ion ChannelActivityReference
Indazole-3-carboxamidesCalcium-Release Activated Calcium (CRAC) ChannelsPotent blockers nih.govnih.gov

Cellular Pathway Modulation Research

The interaction of a compound with its molecular targets ultimately leads to the modulation of intracellular signaling pathways, which can result in various cellular responses, including the induction of programmed cell death, or apoptosis.

Studies on the Induction of Apoptotic Pathways

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer therapies aim to induce apoptosis in tumor cells. Several studies have demonstrated the ability of various indazole derivatives to induce apoptosis in cancer cell lines. medchemexpress.com For instance, certain novel indazole-based small molecules have been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. medchemexpress.com Other research has identified indazole derivatives that promote apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. These findings highlight the potential of the indazole scaffold to be incorporated into molecules that can effectively trigger apoptotic cell death. While direct studies on the pro-apoptotic effects of this compound are not currently available, the consistent findings with other indazole derivatives provide a strong rationale for investigating its potential in this area.

Table 3: Apoptotic Effects of Related Indazole Derivatives

Indazole Derivative ClassCellular EffectMechanismReference
Novel indazole-based small compoundsEnhanced TRAIL-induced apoptosisSensitization to TRAIL signaling medchemexpress.com
Substituted indazole derivativesInduction of apoptosis in breast cancer cellsUpregulation of Bax and cleaved caspase-3, downregulation of Bcl-2
1H-indazole-3-amine derivativesInduction of apoptosis in leukemia cellsInhibition of Bcl-2 family members and p53/MDM2 pathway

Investigation of Cell Proliferation Inhibition Mechanisms

The indazole scaffold, a key feature of this compound, is integral to numerous compounds investigated for their antiproliferative activities. Research into derivatives of this scaffold points to several mechanisms by which these molecules inhibit cancer cell growth, primarily through the modulation of critical signaling pathways, induction of cell cycle arrest, and apoptosis.

A notable target for indazole derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives were synthesized and found to exhibit broad-spectrum antiproliferative activity against various cancer cell lines, including HT-29, MCF-7, and HepG2. nih.gov One potent compound from this series, W24, was shown to inhibit DNA synthesis, induce G2/M cell cycle arrest, and trigger apoptosis. nih.gov Its mechanism involves the regulation of key proteins like Cyclin B1, BAD, and Bcl-xL, and it was also found to inhibit the migration and invasion of HGC-27 cancer cells. nih.gov

Furthermore, derivatives of 3-methyl-1H-indazole have been specifically designed as inhibitors of Bromodomain-containing Protein 4 (BRD4). nih.gov BRD4 is an epigenetic reader that promotes the expression of oncogenes such as c-Myc and Bcl-2. nih.gov By binding to acetylated lysine (B10760008) residues on histones, BRD4 facilitates the transcription of genes essential for tumor cell proliferation. A study focusing on 3-methyl-1H-indazole derivatives identified several compounds that showed strong affinity for and inhibition of BRD4's first bromodomain (BD1). nih.gov The lead compound, 9d, potently suppressed the proliferation of the MV4;11 cancer cell line and effectively downregulated the c-Myc oncogene, a downstream target of BRD4. nih.gov

Other indazole-based compounds have been developed as potent inhibitors of different kinases involved in cell proliferation. For instance, 1H-indazole-3-carboxamide derivatives have been identified as selective inhibitors of p21-activated kinase 1 (PAK1), which is linked to tumor progression and metastasis. nih.gov A representative compound from this series significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov Similarly, certain indazole derivatives have been developed as dual inhibitors of Aurora A and B kinases, which are crucial for mitotic progression. nih.gov

The 7-carbonitrile substitution on the indazole ring has also been studied. 1H-indazole-7-carbonitrile was found to be a potent inhibitor of nitric oxide synthases (NOS), with a preference for constitutive NOS over inducible NOS. nih.gov While not a direct anti-proliferative mechanism in all contexts, NOS inhibition can play a role in modulating tumor microenvironments. The study noted that further substitution at the C3 position of the indazole ring could significantly enhance inhibitory effects. nih.gov

Indazole Derivative ClassPrimary Target/MechanismEffect on Cancer CellsReference
3-Methyl-1H-indazole derivativesBromodomain-containing Protein 4 (BRD4) inhibitionSuppression of MV4;11 cell proliferation; c-Myc downregulation nih.gov
3-Amino-1H-indazole derivativesPI3K/AKT/mTOR pathway inhibitionBroad-spectrum antiproliferative activity; G2/M cell cycle arrest; apoptosis nih.gov
1H-Indazole-3-carboxamide derivativesp21-activated kinase 1 (PAK1) inhibitionSuppression of migration and invasion in MDA-MB-231 cells nih.gov
1H-Indazole-7-carbonitrileNitric Oxide Synthase (NOS) inhibitionPotent inhibition of nNOS and eNOS nih.gov
1H-Indazol-3-amine derivativesBcr-Abl inhibitionInhibition of K562 leukemia cancer cells nih.gov

Comparative Analysis with Structurally Related Heterocycles (e.g., Indoles) in Biological Contexts

The indazole nucleus is often considered a bioisostere of the indole ring, meaning they share similar physical and chemical properties that allow them to interact with the same biological targets, often producing similar biological responses. pnrjournal.comresearchgate.net This structural similarity—an aromatic benzene (B151609) ring fused to a five-membered nitrogen-containing ring—has led to the frequent exploration of both scaffolds in drug discovery. researchgate.netnih.gov

Both indazole and indole derivatives have demonstrated a wide and overlapping spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. researchgate.netnih.gov This overlap is due to their ability to form similar non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding sites of various enzymes and receptors. researchgate.net

A direct comparison can be seen in the development of glucagon (B607659) receptor (GCGR) antagonists for the potential treatment of type II diabetes. A novel series of both indazole and indole derivatives were discovered and optimized as potent GCGR antagonists, demonstrating that either core scaffold could serve as a foundation for potent and orally bioavailable drug candidates. nih.govresearchgate.net

In the context of cancer therapy, both heterocycles are cornerstones of numerous approved drugs and clinical candidates. Pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor. researchgate.net Similarly, many indole derivatives have been synthesized and evaluated for their anticancer properties, targeting various mechanisms. researchgate.netscirp.org For example, indole-imidazole hybrids have shown promising antioxidant and anticancer properties. mdpi.com

Despite their similarities, the replacement of the C-H group in the indole pyrrole (B145914) ring with a nitrogen atom to form the indazole pyrazole (B372694) ring can lead to significant differences in metabolic stability, physicochemical properties, and binding affinity. The nitrogen atom in the indazole ring provides an additional site for hydrogen bonding, which can alter the molecule's interaction with its biological target compared to its indole counterpart. This can sometimes lead to improved potency or selectivity. For example, density functional theory (DFT) calculations have been used to explain reactivity differences between indazole and indole electrophiles in certain chemical reactions. pnrjournal.com

FeatureIndazole DerivativesIndole DerivativesReference
Core StructureBenzene ring fused to a pyrazole ringBenzene ring fused to a pyrrole ring nih.govnih.gov
BioisosterismConsidered a bioisostere of indoleThe parent structure for indazole bioisosteres pnrjournal.com
Shared Biological ActivitiesAnticancer, anti-inflammatory, antihypertensive, antidiabetic, antiviralAnticancer, anti-inflammatory, antihypertensive, antidiabetic, antiviral researchgate.netnih.gov
Example Target (Shared)Glucagon Receptor (GCGR) AntagonistsGlucagon Receptor (GCGR) Antagonists nih.govresearchgate.net
Key Structural DifferenceContains a pyrazole ring with two adjacent nitrogen atomsContains a pyrrole ring with one nitrogen atom nih.gov

Advanced Research Perspectives and Future Directions for 3 Methyl 1h Indazole 7 Carbonitrile

Development of Novel Synthetic Strategies and Methodological Advancements

The construction of the indazole nucleus is a central theme in synthetic organic chemistry, driven by the therapeutic importance of its derivatives. nih.gov While classical methods exist, modern research emphasizes the development of more efficient, sustainable, and versatile synthetic routes. Recent advancements have moved beyond traditional cyclization reactions to include sophisticated metal-catalyzed processes and novel functional group interconversions.

One of the key areas of advancement is the use of transition-metal-catalyzed reactions, particularly those involving palladium (Pd) and silver (Ag). nih.gov For instance, Pd-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to construct 3-aryl indazole scaffolds from 3-iodoindazole precursors. nih.gov Another innovative approach is the intermolecular oxidative C-H amination, which can be mediated by Ag(I) catalysts to produce 3-substituted indazole motifs that are otherwise difficult to access. nih.gov

Furthermore, the development of one-pot synthesis procedures represents a significant methodological leap. For example, the conversion of 1H-indazole-3-carboxylic acid into N-methoxy-N-methyl-1H-indazole-3-carboxamide (a Weinreb amide) allows for the direct and efficient synthesis of 3-ketoindazoles through nucleophilic addition of Grignard reagents. researchgate.net These keto-indazoles are versatile intermediates that can be further modified to create a library of diverse indazole derivatives. researchgate.net The reduction of these Weinreb amides with reagents like LiAlH4 also provides an efficient pathway to 3-formylindazoles, further expanding the synthetic toolkit. researchgate.net

Methodological AdvancementDescriptionKey Intermediates/ReagentsPotential Advantage
Palladium-Catalyzed C-H Amination Intramolecular cyclization of aminohydrazones to form the 1H-indazole ring system without the need for pre-functionalized starting materials. nih.govAminohydrazones, Palladium catalystHigh efficiency and atom economy.
Silver-Mediated Oxidative C-H Amination Intermolecular reaction for the synthesis of 3-substituted indazoles, a class that can be challenging to prepare via other methods. nih.govAg(I) catalystAccess to novel substitution patterns.
Weinreb Amide Chemistry Conversion of indazole carboxylic acids to Weinreb amides, which are then reacted with organometallic reagents to form ketones or reduced to aldehydes. researchgate.netN,O-dimethylhydroxylamine, Grignard reagents, LiAlH4High-yield, direct conversion to versatile keto- and formyl-indazole intermediates.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halogenated indazole with a boronic acid to introduce aryl or other substituents. nih.govrsc.org3-iodo indazole, Aryl boronic acids, Pd catalystBroad substrate scope and good yields for creating 3-aryl indazoles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. mednexus.orgnih.gov These computational technologies are particularly relevant for scaffolds like indazole, where vast chemical space can be explored to identify candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Furthermore, ML models are extensively used for predictive modeling. nih.gov By training algorithms on existing data, researchers can predict various properties of new virtual compounds, including:

Biological Activity: Predicting the binding affinity of novel indazole derivatives against targets like kinases or other enzymes. nih.gov

Physicochemical Properties: Estimating solubility, lipophilicity, and other properties crucial for drug-likeness. nih.gov

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to identify candidates with a higher probability of success in later developmental stages. nih.govnih.gov

AI/ML ApplicationDescriptionImpact on Indazole Derivative Design
De Novo Design Generative models (e.g., GANs, RNNs) create novel molecular structures based on learned chemical patterns. mednexus.orgGeneration of unique indazole scaffolds optimized for a specific target, such as a kinase active site.
Virtual Screening Predictive models rank large libraries of virtual compounds based on their predicted activity and properties. nih.govRapid identification of the most promising 3-methyl-1H-indazole-7-carbonitrile derivatives for synthesis.
Property Prediction (ADMET) ML algorithms predict pharmacokinetic and toxicity profiles of unsynthesized compounds. nih.govEarly-stage deselection of compounds likely to fail due to poor safety or metabolic instability.
Structure-Activity Relationship (SAR) Modeling Algorithms learn from SAR data to guide the optimization of lead compounds.More efficient optimization of potency and selectivity by suggesting specific structural modifications.

Exploration of Emerging Biological Targets and Uncharted Therapeutic Areas

The indazole scaffold is a well-established pharmacophore in oncology, particularly in the development of kinase inhibitors. rsc.org Several approved anti-cancer drugs, such as Pazopanib and Entrectinib, feature the indazole core. rsc.org However, ongoing research continues to identify emerging biological targets for indazole derivatives, expanding their therapeutic potential beyond established mechanisms.

Recent research has focused on novel classes of kinases and other enzymes where indazole-based inhibitors show significant promise. These include:

Pim Kinases: These are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various cancers. Novel indazole derivatives have been developed as potent pan-Pim kinase inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types. Fragment-based design has led to the discovery of 1H-indazole derivatives that act as potent FGFR inhibitors. nih.govresearchgate.net

Aurora Kinases: These enzymes are critical for cell cycle regulation, and their inhibition is a validated anti-cancer strategy. Indazole-based compounds have been designed to act as selective inhibitors of Aurora A or Aurora B, or as dual inhibitors. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): This enzyme is involved in immune evasion by cancer cells. The design of novel 1,3-dimethyl-6-amino indazole derivatives as IDO1 inhibitors is being explored to reactivate the anti-cancer immune response. nih.gov

The exploration of these targets demonstrates a strategic shift towards precision medicine, where drugs are designed to interact with specific molecular drivers of a disease. The versatility of the indazole scaffold allows for fine-tuning of its structure to achieve high potency and selectivity against these emerging targets.

Emerging TargetTherapeutic AreaExample Indazole Derivative ClassReported Activity
Pim-1, Pim-2, Pim-3 Kinases Oncology5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles nih.govIC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively nih.gov
Fibroblast Growth Factor Receptors (FGFRs) Oncology6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles researchgate.netFGFR1 enzyme inhibitory activity with IC₅₀ of ~30.2 nM researchgate.net
Aurora A/B Kinases OncologyOptimized indazole-based derivatives nih.govDual Aurora A/B inhibitor with IC₅₀ values of 0.026 µM and 0.015 µM, respectively nih.gov
Indoleamine 2,3-dioxygenase (IDO1) Immuno-oncology3-substituted 1H-indazoles nih.gov, 1,3-dimethyl-6-amino indazoles nih.govIC₅₀ values in the nanomolar range (e.g., 720 nM) nih.gov

Design and Synthesis of Advanced Chemical Probes and Tool Compounds for Biological Systems

Beyond their direct therapeutic potential, well-characterized, potent, and selective inhibitors are invaluable as chemical probes or tool compounds. These molecules are essential for dissecting complex biological pathways and validating the function of new drug targets. Derivatives of this compound, when optimized for high target specificity, can serve this critical role.

A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to modulate its function in a controlled manner within a biological system (e.g., cell culture or in vivo models). The potent and selective indazole-based inhibitors of kinases like FGFR and Pim are excellent examples of such tools. nih.gov By using these compounds, researchers can study the downstream consequences of inhibiting a specific kinase, thereby elucidating its role in cell signaling, proliferation, and survival. nih.gov

For instance, an indazole-based IDO1 inhibitor can be used to probe the function of the tryptophan metabolism pathway in cancer immunity. nih.gov By inhibiting IDO1 in co-culture systems of immune cells and cancer cells, researchers can study how this blockade affects T-cell activation and cancer cell killing, providing crucial insights into the mechanisms of tumor immune evasion. nih.gov

The design of an effective chemical probe requires:

High Potency: To ensure target engagement at low concentrations.

High Selectivity: To minimize off-target effects that could confound experimental results.

Characterized Mechanism of Action: A clear understanding of how the compound interacts with its target.

Cellular Permeability: The ability to cross cell membranes to reach intracellular targets.

The development of such advanced tool compounds from the indazole scaffold is a critical step in the drug discovery process, bridging the gap between target identification and the development of new medicines.

Compound ClassTargetUse as a Chemical Probe
Indazole-based Kinase Inhibitors Specific kinases (e.g., Pim, FGFR, Aurora) nih.govElucidating the role of the target kinase in cell cycle progression, signal transduction, and apoptosis. nih.gov
Indazole-based IDO1 Inhibitors Indoleamine 2,3-dioxygenase 1 nih.govInvestigating the contribution of the kynurenine (B1673888) pathway to immune suppression in cancer and other diseases. nih.gov
Indazole-based Anti-HIV Agents HIV-1 related targets nih.govStudying the viral life cycle and identifying vulnerabilities for therapeutic intervention. nih.gov

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